Methyl (3aS,7aS)-2-benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylate
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Description
“Methyl (3aS,7aS)-2-benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylate” is a complex organic compound. It’s a derivative of pyrrole, which is a nitrogen-containing heterocycle . The molecule contains a total of 29 bonds, including 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 ether .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a pyrrole ring, which is a five-membered aromatic heterocycle, and a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom .Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For example, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Scientific Research Applications
Synthesis and Antitumor Applications
The compound has been explored in the context of designing and synthesizing potent dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for antitumor applications. A specific study involved the synthesis of a novel compound, referred to as compound 3a, which exhibited significant inhibitory effects against TS and DHFR from various sources, including human and bacterial cells. This compound demonstrated potent antitumor activity in vitro, showing lower cross-resistance compared to methotrexate (MTX) in MTX-resistant cell lines. The dual inhibitory action on TS and DHFR suggests its potential as an effective antitumor agent, highlighting the compound's significant implications in cancer therapy (Gangjee et al., 2000).
Fluorescent Compounds and Photorelease Studies
In another domain, the compound's derivatives have been investigated for their potential in photorelease studies, particularly focusing on the controlled release of carboxylic acid drugs. A study utilizing 7-amino-4-chloromethyl-2-oxo-2H-naphtho[1,2-b]pyran derivatives aimed to enhance butyric acid release through strategic modifications, showing promising results in terms of improved release efficiency and photophysical properties. This research opens up new avenues for developing advanced drug delivery systems that leverage light-sensitive compounds for targeted and controlled therapeutic applications (Soares et al., 2015).
properties
IUPAC Name |
methyl (3aS,7aS)-2-benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-15(18)16-7-8-20-11-14(16)10-17(12-16)9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAPQZNQOQEUMG-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCOCC1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CCOC[C@@H]1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-methyl (3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate |
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